ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “chloromethyl” and “ethyl carboxylate” groups suggest that this compound might be used in organic synthesis as an intermediate.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate”, the chloromethyl and ethyl carboxylate groups are likely to be reactive. Chloromethyl groups can undergo nucleophilic substitution reactions, while carboxylate esters can undergo hydrolysis, transesterification, and other reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can often be found in the material safety data sheet (MSDS) for the compound .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 4-chloromethyl-1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride. This intermediate is then reacted with ethyl alcohol to form the final product, ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "Thionyl chloride", "Ethyl alcohol" ], "Reaction": [ "1. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is dissolved in anhydrous dichloromethane.", "2. Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "3. The reaction mixture is stirred for 2 hours at room temperature.", "4. The solvent is removed under reduced pressure to obtain 4-chloromethyl-1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride as a yellow solid.", "5. Ethyl alcohol is added to the solid and the mixture is stirred at room temperature for 2 hours.", "6. The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the final product, ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, as a white solid." ] } | |
CAS No. |
2743442-41-1 |
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.